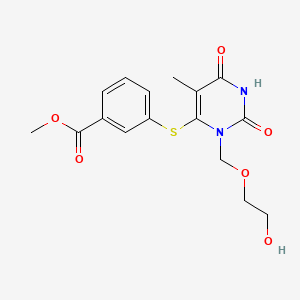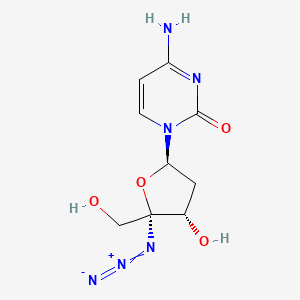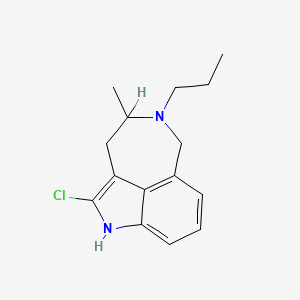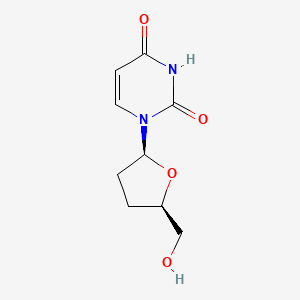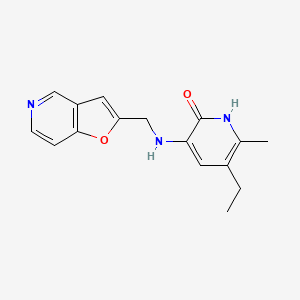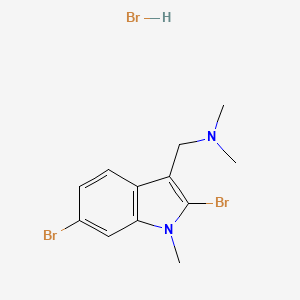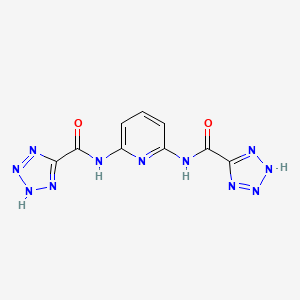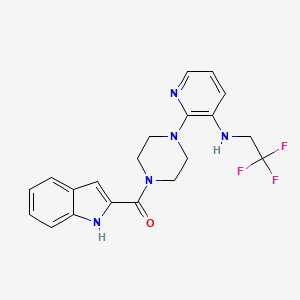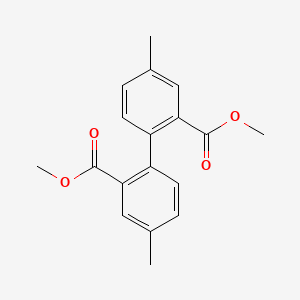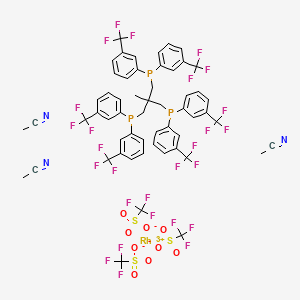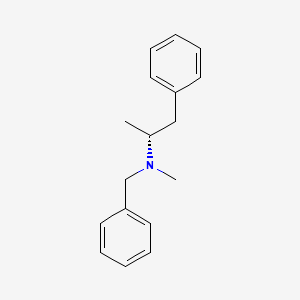
(R)-Benzphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzphetamine is a chiral compound belonging to the class of substituted amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the treatment of obesity. The compound is known for its psychoactive properties and has a chemical structure that includes a benzyl group attached to the nitrogen atom of the amphetamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzphetamine typically involves the reductive amination of benzyl methyl ketone with methylamine. The reaction is catalyzed by a reducing agent such as sodium cyanoborohydride. The process involves the following steps:
Formation of the imine intermediate: Benzyl methyl ketone reacts with methylamine to form an imine.
Reduction of the imine: The imine is then reduced to ®-Benzphetamine using sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of ®-Benzphetamine may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl methyl ketone and other oxidation products.
Reduction: Reduction reactions can convert ®-Benzphetamine to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl methyl ketone, benzoic acid.
Reduction: Benzylamine, methylamine.
Substitution: Benzyl halides, substituted amphetamines.
Wissenschaftliche Forschungsanwendungen
®-Benzphetamine has been studied extensively for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
®-Benzphetamine exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a substrate for the monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. The increased levels of neurotransmitters result in enhanced stimulation of the central nervous system, leading to its appetite suppressant and psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: Shares a similar backbone structure but lacks the benzyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phentermine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
®-Benzphetamine is unique due to its specific substitution pattern, which includes a benzyl group attached to the nitrogen atom. This structural feature contributes to its distinct pharmacological profile and differentiates it from other substituted amphetamines.
Eigenschaften
CAS-Nummer |
26097-55-2 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
YXKTVDFXDRQTKV-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


